Boc-N-Me-Leu-OH

Descripción

The exact mass of the compound Boc-N-methyl-L-leucine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Boc-N-Me-Leu-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-N-Me-Leu-OH including the price, delivery time, and more detailed information at info@benchchem.com.

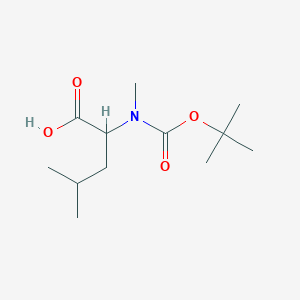

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJFAOXATCRIKU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53363-89-6 | |

| Record name | (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-N-Me-Leu-OH: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-tert-butoxycarbonyl-N-methyl-L-leucine (Boc-N-Me-Leu-OH). This valuable N-methylated amino acid derivative is a critical building block in peptide synthesis, offering unique advantages for the development of peptide-based therapeutics with enhanced stability and biological activity.

Core Chemical Properties

Boc-N-Me-Leu-OH is a white to off-white solid, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the N-methylated amine of the leucine (B10760876) residue. This modification imparts specific chemical properties that are advantageous in synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₃NO₄ | [1] |

| Molecular Weight | 245.32 g/mol | |

| CAS Number | 53363-89-6 | |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | Not available | |

| Optical Activity [α]20/D | -36±2°, c = 1% in methylene (B1212753) chloride | |

| Solubility | Insoluble in H₂O; Soluble in EtOH (≥40.2 mg/mL) and DMSO (≥43.3 mg/mL) | [3] |

| Storage | Store at -20°C | [3] |

Synthesis and Experimental Protocols

Synthesis of Boc-N-Me-Leu-OH (Adapted Protocol)

Materials:

-

Boc-L-leucine

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Dry argon or nitrogen gas

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

0.2 N Hydrochloric acid (HCl)

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen), dissolve Boc-L-leucine (1 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Deprotonation: Slowly add sodium hydride (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C. Allow the mixture to stir for 30-60 minutes at this temperature.

-

Methylation: Add methyl iodide (3 equivalents) dropwise to the suspension.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with 0.2 N HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude Boc-N-Me-Leu-OH can be further purified by column chromatography on silica (B1680970) gel if necessary.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-N-Me-Leu-OH is a key reagent in Boc-chemistry based solid-phase peptide synthesis (SPPS). The N-methylation provides steric hindrance that can protect the peptide backbone from enzymatic degradation, thereby increasing the in vivo half-life of the resulting peptide therapeutic.[4] However, this steric hindrance also presents a challenge during the coupling reaction, often requiring more potent coupling reagents and longer reaction times to achieve high yields.

General Protocol for Coupling Boc-N-Me-Leu-OH in SPPS

-

Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM).

-

Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).

-

Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a solution of a tertiary amine, such as diisopropylethylamine (DIEA), in DCM or N,N-dimethylformamide (DMF).

-

Coupling of Boc-N-Me-Leu-OH:

-

Activation: In a separate vessel, pre-activate Boc-N-Me-Leu-OH (typically 3-4 equivalents relative to the resin loading) with a suitable coupling reagent. Due to the steric hindrance of the N-methyl group, stronger coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often employed in the presence of an additive like HOBt (Hydroxybenzotriazole) and a base like DIEA.

-

Coupling Reaction: Add the activated Boc-N-Me-Leu-OH solution to the neutralized resin and agitate for an extended period (e-g., 2-4 hours or overnight) to ensure complete coupling.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the ninhydrin (B49086) test (for primary amines) or the isatin (B1672199) test (for secondary amines like N-methylated amino acids).

-

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.

-

Repeat: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid, typically anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers.

Spectroscopic Data

While specific spectra for Boc-N-Me-Leu-OH were not found in the provided search results, representative data for similar Boc-protected amino acids can be used for comparative purposes. Commercial suppliers of Boc-N-Me-Leu-OH typically provide product-specific certificates of analysis which include NMR, IR, and mass spectrometry data.[3]

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the isobutyl group of leucine (a doublet for the two methyl groups and a multiplet for the methine proton), a singlet for the N-methyl group, and a large singlet for the nine equivalent protons of the Boc group. The α-proton signal would appear as a multiplet.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the Boc group, the quaternary carbon of the Boc group, and the various carbons of the leucine side chain and the N-methyl group.

-

FTIR: The infrared spectrum would show a broad O-H stretch from the carboxylic acid, C-H stretching vibrations from the alkyl groups, and strong C=O stretching bands from both the carboxylic acid and the urethane (B1682113) of the Boc group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]+ or, more commonly in electrospray ionization, the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Signaling Pathways and Experimental Workflows

The incorporation of N-methylated amino acids like Boc-N-Me-Leu-OH into peptides is a strategy to enhance their therapeutic properties, such as resistance to enzymatic degradation and improved membrane permeability.[4][5] This makes them valuable in the design of peptide drugs targeting various signaling pathways. While a specific signaling pathway directly modulated by a peptide containing N-methyl-leucine was not identified in the search results, the general application in peptide drug development is well-established.

Below are Graphviz diagrams illustrating the general synthesis of Boc-N-Me-Leu-OH and its incorporation into a peptide via SPPS.

Caption: Synthesis of Boc-N-Me-Leu-OH.

Caption: Boc-SPPS workflow for peptide synthesis.

References

An In-depth Technical Guide to Boc-N-Me-Leu-OH (CAS: 53363-89-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(tert-butoxycarbonyl)-N-methyl-L-leucine (Boc-N-Me-Leu-OH), a pivotal building block in modern peptide synthesis and drug discovery. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and illustrates its application in the widely used Solid Phase Peptide Synthesis (SPPS) workflow.

Core Compound Data

Boc-N-Me-Leu-OH is a derivative of the amino acid leucine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a methyl group on the nitrogen.[] This N-methylation is a critical modification in peptide chemistry, as it can significantly enhance the therapeutic potential of peptide-based drugs. Peptides containing N-methylated amino acids often exhibit increased proteolytic stability, improved membrane permeability, and altered conformations.[2]

Physicochemical Properties

A summary of the key physicochemical properties of Boc-N-Me-Leu-OH is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 53363-89-6 |

| Molecular Formula | C₁₂H₂₃NO₄[3] |

| Molecular Weight | 245.32 g/mol |

| Appearance | White to off-white powder or solid[4] |

| Melting Point | 60.0 to 64.0 °C[5] |

| Optical Activity | [α]20/D −36±2°, c = 1% in methylene (B1212753) chloride |

| Solubility | Insoluble in H₂O; ≥40.2 mg/mL in EtOH; ≥43.3 mg/mL in DMSO[3] |

| Purity | Typically ≥98% (HPLC or TLC)[4] |

| Storage | Store at -20°C[3] |

Chemical Structure Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-2-[--INVALID-LINK--amino]-4-methylpentanoic acid[5] |

| SMILES | CC(C)C--INVALID-LINK--N(C)C(=O)OC(C)(C)C |

| InChI | InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t9-/m0/s1 |

| InChIKey | YXJFAOXATCRIKU-VIFPVBQESA-N |

Experimental Protocols

Synthesis of Boc-N-Me-Leu-OH

The synthesis of Boc-N-Me-Leu-OH is typically achieved through the N-methylation of its precursor, Boc-L-leucine. The following protocol is a general method for this conversion.[2]

Materials:

-

Boc-L-leucine

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodomethane (B122720) (MeI)

-

N,N-dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (B1210297) (EtOAc)

-

Argon or Nitrogen gas

-

Ice bath

Procedure:

-

To a solution of Boc-L-leucine (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (6 equivalents).

-

Stir the mixture at 0 °C for 30 minutes.

-

Sequentially add iodomethane (3 equivalents) and a catalytic amount of DMF.

-

Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Upon completion, carefully quench the reaction by adding deionized water.

-

Extract the aqueous mixture with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude Boc-N-Me-Leu-OH can be purified by silica (B1680970) gel column chromatography.

Incorporation of Boc-N-Me-Leu-OH in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids like Boc-N-Me-Leu-OH into a growing peptide chain on a solid support presents unique challenges due to steric hindrance. This often leads to slower and less efficient coupling reactions. The following protocol is optimized to address these challenges.

Materials:

-

Peptide-resin with a free N-terminal amino group

-

Boc-N-Me-Leu-OH

-

Coupling reagents (e.g., HBTU/HATU, PyBOP, or other uronium/phosphonium salts)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deprotection solution (e.g., Trifluoroacetic acid (TFA) in DCM)

-

Neutralization solution (e.g., 10% DIEA in DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF.

-

Boc Deprotection: Remove the N-terminal Boc group from the peptide-resin using a solution of TFA in DCM.

-

Washing: Wash the resin thoroughly with DCM and DMF to remove residual TFA and by-products.

-

Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF.

-

Washing: Wash the resin with DMF to remove excess base.

-

Coupling of Boc-N-Me-Leu-OH:

-

In a separate vessel, pre-activate Boc-N-Me-Leu-OH (3-4 equivalents) with a suitable coupling reagent (e.g., HATU, 3-4 equivalents) and DIEA (6-8 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours). Double coupling may be necessary to ensure high efficiency.

-

-

Monitoring the Coupling: The completion of the coupling reaction can be monitored using the Isatin test, as the Kaiser test is not effective for secondary amines.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

-

Repeat Cycle: Repeat steps 2-8 for the subsequent amino acids in the peptide sequence.

Analytical Data

While specific spectra are not publicly available in databases, typical analytical data for Boc-N-Me-Leu-OH with a purity of ≥98.00% can be obtained from suppliers, often including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data.[3] Researchers should request the Certificate of Analysis (COA) for batch-specific data.

Applications in Drug Development

The incorporation of Boc-N-Me-Leu-OH into peptide sequences is a strategic approach in medicinal chemistry to enhance the drug-like properties of peptide therapeutics. Its primary applications include:

-

Increased Proteolytic Stability: The N-methyl group provides steric hindrance, protecting the adjacent peptide bond from cleavage by proteases, thereby extending the in-vivo half-life of the peptide.

-

Enhanced Membrane Permeability: By replacing an amide proton with a methyl group, a hydrogen bond donor is removed, which can increase the lipophilicity of the peptide and improve its ability to cross cell membranes.

-

Conformational Constraint: N-methylation restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity.

-

Development of Novel Therapeutics: This building block is frequently employed in the synthesis of novel therapeutics, particularly in the fields of oncology and neurology, where precise molecular interactions are crucial.[4]

Safety and Handling

Boc-N-Me-Leu-OH is a combustible solid. Standard laboratory personal protective equipment, including a dust mask (type N95), eye shields, and gloves, should be worn when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide serves as a foundational resource for professionals working with Boc-N-Me-Leu-OH. For specific applications and troubleshooting, consulting the primary literature and the technical support of your chemical supplier is recommended.

References

A Technical Guide to the Solubility of Boc-N-Me-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-N-methyl-L-leucine (Boc-N-Me-Leu-OH), a critical building block in peptide synthesis and drug development. Understanding the solubility of this protected amino acid is paramount for its effective use in synthetic protocols and formulation studies. This document presents available quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Core Data Presentation: Quantitative Solubility of Boc-N-Me-Leu-OH

The solubility of Boc-N-Me-Leu-OH has been determined in several common organic solvents. The following table summarizes the available quantitative data to facilitate solvent selection for various research and development applications. It is important to note that comprehensive solubility data across a wide range of organic solvents is not extensively published in the public domain.

| Solvent | Solubility | Molar Concentration (approx.) | Conditions & Notes |

| Dimethyl Sulfoxide (DMSO) | ≥43.3 mg/mL[1] | ≥176.5 mM | Requires sonication for dissolution. Hygroscopic DMSO can impact solubility; using newly opened solvent is recommended.[2][3] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[2][3] | 407.6 mM | Requires sonication. |

| Ethanol (EtOH) | ≥40.2 mg/mL[1] | ≥163.9 mM | - |

| Water | Insoluble[1] | - | - |

Experimental Protocols: Determining Solubility

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure suitable for determining the solubility of Boc-N-Me-Leu-OH.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

1. Materials and Equipment:

-

Boc-N-Me-Leu-OH

-

Selected analytical-grade solvents (e.g., DMSO, ethanol, methanol, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Boc-N-Me-Leu-OH to a series of vials, each containing a known volume of a different solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The necessary equilibration time may need to be determined empirically.

-

-

Sample Processing:

-

Following equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment.

-

To ensure complete separation of the undissolved solid, centrifuge the vials at high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantification via HPLC:

-

Prepare a series of standard solutions of Boc-N-Me-Leu-OH of known concentrations.

-

Develop a suitable HPLC method for the analysis of Boc-N-Me-Leu-OH. A typical method would involve a C18 column with a mobile phase of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid), and UV detection at an appropriate wavelength (e.g., ~210 nm).

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility in the solvent by applying the dilution factor.

-

Mandatory Visualization: Experimental Workflow

The following diagrams illustrate the logical workflow for the experimental determination of Boc-N-Me-Leu-OH solubility.

Caption: Workflow for Experimental Solubility Determination.

Caption: Logical flow for HPLC-based quantification.

References

An In-depth Technical Guide to the Stability and Storage of Boc-N-Me-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-tert-Butoxycarbonyl-N-methyl-L-leucine (Boc-N-Me-Leu-OH). The information herein is critical for maintaining the integrity, purity, and performance of this key building block in peptide synthesis and drug development.

Introduction

Boc-N-Me-Leu-OH is an N-methylated amino acid derivative widely utilized in the synthesis of peptides with modified properties. The presence of the N-methyl group can enhance proteolytic stability, increase membrane permeability, and influence the conformational properties of the resulting peptides. The tert-butoxycarbonyl (Boc) protecting group is a staple in peptide chemistry, valued for its stability under a range of conditions and its facile removal under acidic conditions. Understanding the stability profile of Boc-N-Me-Leu-OH is paramount to ensure the quality and success of synthetic efforts and the subsequent biological evaluation of novel peptide-based therapeutics.

Chemical Stability Profile

The stability of Boc-N-Me-Leu-OH is influenced by several factors, including temperature, pH, and exposure to light. The primary degradation pathway of concern involves the acid-catalyzed removal of the Boc protecting group.

Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions. Exposure to strong acids, or prolonged exposure to moderate acids, will lead to the formation of N-methyl-L-leucine and gaseous byproducts. This degradation is generally irreversible and represents the principal chemical instability of the molecule.

Basic Conditions: Boc-N-Me-Leu-OH is generally stable under basic and nucleophilic conditions. The Boc protecting group is designed to be orthogonal to base-labile protecting groups, such as Fmoc, making it suitable for diverse synthetic strategies.

Thermal Stress: While specific data on the thermal degradation kinetics of Boc-N-Me-Leu-OH is not extensively available in peer-reviewed literature, general principles for amino acid derivatives suggest that prolonged exposure to high temperatures can lead to decomposition.

Photostability: As a white to off-white solid, significant degradation upon exposure to standard laboratory lighting is not typically observed. However, for long-term storage, protection from light is a prudent measure.

Recommended Storage Conditions

To ensure the long-term stability and preserve the purity of Boc-N-Me-Leu-OH, the following storage conditions are recommended based on supplier data sheets.[1]

Quantitative Storage Data

The following tables summarize the recommended storage conditions for Boc-N-Me-Leu-OH in both solid and solution forms.

Table 1: Storage Conditions for Solid Boc-N-Me-Leu-OH

| Storage Temperature | Recommended Duration |

| -20°C | 3 years |

| 4°C | 2 years |

Table 2: Storage Conditions for Boc-N-Me-Leu-OH in Solution

| Storage Temperature | Recommended Duration |

| -80°C | 6 months |

| -20°C | 1 month |

Note: For solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols for Stability Assessment

Stability-Indicating HPLC Method Development

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying Boc-N-Me-Leu-OH and separating it from potential degradation products.

Objective: To develop and validate an HPLC method capable of resolving Boc-N-Me-Leu-OH from its potential degradants.

Methodology:

-

Column Selection: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

A typical gradient might run from 5% to 95% B over 20-30 minutes.

-

-

Detection: UV detection at a wavelength of approximately 210-220 nm is suitable for monitoring the peptide bond and the carbonyl group of the Boc moiety.

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Temperature: The column should be maintained at a constant temperature, for instance, 25°C.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by analyzing stressed samples to ensure that degradation products do not co-elute with the main peak.

Forced Degradation Studies

Forced degradation studies are conducted to understand the degradation pathways and to generate potential degradation products for analytical method validation.

Objective: To assess the stability of Boc-N-Me-Leu-OH in acidic, basic, and neutral aqueous solutions.

Protocol:

-

Prepare solutions of Boc-N-Me-Leu-OH (e.g., 1 mg/mL) in the following media:

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Purified Water (neutral)

-

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it if necessary (the acidic solution with a base and the basic solution with an acid), and dilute to a suitable concentration for HPLC analysis.

-

Analyze the samples using the validated stability-indicating HPLC method to determine the percentage of remaining Boc-N-Me-Leu-OH and the formation of any degradation products.

Objective: To evaluate the effect of elevated temperature on solid Boc-N-Me-Leu-OH.

Protocol:

-

Place a known quantity of solid Boc-N-Me-Leu-OH in a controlled temperature oven (e.g., at 60°C, 80°C).

-

At specified time intervals (e.g., 1, 3, 7 days), remove a sample.

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

-

Analyze the sample by HPLC to quantify the remaining Boc-N-Me-Leu-OH.

Objective: To determine the susceptibility of Boc-N-Me-Leu-OH to degradation upon exposure to light.

Protocol:

-

Expose a sample of solid Boc-N-Me-Leu-OH to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A common setup involves a photostability chamber with a calibrated light source.

-

Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature and humidity conditions.

-

After a defined exposure period (e.g., corresponding to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter), analyze both the exposed and control samples by HPLC.

-

Compare the chromatograms to assess for any degradation.

Logical Relationship of Stability Factors

The stability of Boc-N-Me-Leu-OH is governed by a set of interrelated factors. The following diagram illustrates the logical flow from storage conditions to the preservation of the compound's integrity.

References

Synthesis of Boc-N-Me-Leu-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-tert-Butoxycarbonyl-N-methyl-L-leucine (Boc-N-Me-Leu-OH), a crucial building block in peptide synthesis and drug discovery. The incorporation of N-methylated amino acids like Boc-N-Me-Leu-OH into peptide backbones is a key strategy for enhancing the therapeutic properties of peptide-based drugs. N-methylation can significantly increase a peptide's resistance to enzymatic degradation, thereby improving its stability and bioavailability, and can also influence peptide conformation.[1][2]

Synthetic Pathway Overview

The synthesis of Boc-N-Me-Leu-OH is typically achieved through the direct N-methylation of its precursor, Boc-L-leucine. A widely used and effective method involves the use of sodium hydride (NaH) to deprotonate both the carboxylic acid and the N-H of the Boc-protected amine, followed by alkylation with iodomethane (B122720) (methyl iodide).[3][4] This process, conducted in an aprotic solvent like tetrahydrofuran (B95107) (THF), is favored as it is a non-epimerizing route.[4]

The workflow involves dissolving the Boc-L-leucine starting material, adding the methylating agent, and then carefully introducing the base. After the reaction proceeds to completion, a controlled quench and a standard acid-base extraction yield the final N-methylated product.

Caption: Workflow for the N-methylation of Boc-L-leucine.

Experimental Protocol

The following protocol is a detailed method for the N-methylation of Boc-L-leucine, adapted from established procedures for Boc-protected amino acids.[2][3]

Materials:

-

Boc-L-leucine

-

Dry Tetrahydrofuran (THF)

-

Iodomethane (CH₃I)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Argon gas

-

Ice bath

-

Isopropyl alcohol

-

0.1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask with stir bar

-

Septum and balloon

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: A round-bottom flask equipped with a magnetic stir bar is oven-dried for at least one hour and allowed to cool in a desiccator or under a stream of argon.

-

Reaction Setup: The flask is flushed with argon. Dry THF is added, followed by the Boc-L-leucine and iodomethane. The flask is flushed again with argon, sealed with a septum, and stirred in an ice bath to cool for approximately 20 minutes.[2][3]

-

Addition of Sodium Hydride: Sodium hydride is added portion-wise to the cooled solution over several hours. Vigorous bubbling (hydrogen gas evolution) will be observed. An argon-filled balloon should be used to maintain an inert atmosphere and to allow for the safe release of gas.[2][3] Caution: NaH reacts violently with water.

-

Reaction Progression: After the complete addition of sodium hydride, the ice bath is removed, and the reaction mixture is stirred overnight at room temperature to ensure completion.[3]

-

Quenching: The reaction is carefully quenched by cooling the flask in an ice bath and adding isopropyl alcohol dropwise until the bubbling ceases. Water is then added cautiously.[2]

-

Workup: A significant portion of the organic solvent is removed using a rotary evaporator. The pH of the remaining aqueous residue is adjusted until it is acidic using 0.1 M HCl (verify with pH paper).[2][3]

-

Extraction: The acidic aqueous layer is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic extracts are then washed with brine.[2][3]

-

Drying and Isolation: The ethyl acetate layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the final product, Boc-N-Me-Leu-OH.[2]

Data Presentation: Reagents and Conditions

The following table summarizes the quantitative data for a representative synthesis. Note that the stoichiometry can be adjusted; while 2 equivalents of base are theoretically required, a gross excess of both sodium hydride and iodomethane is often used to drive the reaction to completion.[3]

| Parameter | Value / Condition | Source |

| Starting Material | Boc-L-leucine | [2][3] |

| Solvent | Dry Tetrahydrofuran (THF) | [2][3] |

| Solvent Volume | >20 mL per gram of NaH | [3] |

| Reagents | Sodium Hydride (NaH, 60% in oil) | [2][3] |

| Iodomethane (CH₃I) | [2][3] | |

| Stoichiometry | 4-10 equivalents of NaH and CH₃I | [3] |

| Reaction Temperature | 0 °C (addition), Room Temp (overnight) | [2][3] |

| Reaction Time | Several hours (addition) + Overnight | [3] |

| Quenching Agent | Isopropyl Alcohol | [2] |

| Workup | Acidification (0.1 M HCl), Extraction (EtOAc) | [2][3] |

References

The Biological Frontier of N-Methylated Leucine Derivatives: A Technical Guide for Researchers

An In-depth Exploration into the Synthesis, Biological Activity, and Therapeutic Potential of N-Methylated Leucine (B10760876) Derivatives for Researchers, Scientists, and Drug Development Professionals.

The strategic incorporation of N-methylated amino acids into peptide-based therapeutics has emerged as a powerful tool to enhance their pharmacological properties. Among these, N-methylated leucine derivatives are of particular interest due to their potential to improve metabolic stability, cell permeability, and target affinity. This technical guide provides a comprehensive overview of the biological activity of N-methylated leucine derivatives, detailing experimental protocols and presenting quantitative data to facilitate further research and drug development in this promising area.

Enhanced Proteolytic Stability: A Key Advantage

A primary challenge in the development of peptide-based drugs is their susceptibility to degradation by proteases. N-methylation of the peptide backbone, including at leucine residues, can significantly increase resistance to enzymatic cleavage. This modification sterically hinders the approach of proteases, thereby prolonging the half-life of the peptide in biological systems.

Quantitative Data on Protease Stability

| Compound/Peptide | N-Methylated Residue(s) | Protease | Half-life (h) | Fold Increase in Stability |

| G-protein-binding core-motif peptide | None | Trypsin | 0.2 | - |

| G-protein-binding core-motif peptide | N-Me-L8 | Trypsin | >200 | >1000 |

Table 1: Impact of N-methylation on the proteolytic stability of a G-protein-binding core-motif peptide. Data extracted from a study on N-methyl scanning mutagenesis.[1]

Experimental Protocol: In Vitro Protease Stability Assay

This protocol outlines a general method for assessing the stability of N-methylated peptides in the presence of a specific protease.

Materials:

-

N-methylated peptide and non-methylated control peptide

-

Protease of interest (e.g., trypsin, chymotrypsin, or plasma)

-

Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Quenching solution (e.g., 10% Trifluoroacetic Acid)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare stock solutions of the test peptides and the protease in the assay buffer.

-

Incubate the peptide (final concentration, e.g., 10 μM) with the protease (e.g., 10 μg/mL) at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding the quenching solution.

-

Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.

-

Calculate the half-life (t½) of the peptide by plotting the percentage of remaining peptide against time.

Modulation of Receptor Binding Affinity

The introduction of an N-methyl group on a leucine residue can influence the conformational flexibility of a peptide, which in turn can affect its binding affinity for a target receptor. This modification can either enhance or decrease binding, depending on the specific interactions within the binding pocket.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of an N-methylated leucine derivative for a specific receptor.

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor

-

Radiolabeled ligand with known affinity for the receptor

-

Unlabeled N-methylated leucine derivative (test compound)

-

Assay buffer

-

Filtration apparatus (e.g., 96-well harvester)

-

Scintillation counter

Procedure:

-

Prepare a dilution series of the unlabeled test compound.

-

In a 96-well plate, incubate the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid vacuum filtration through a filter mat.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Improved Cell Permeability and Oral Bioavailability

A significant hurdle for peptide therapeutics is their poor cell permeability and, consequently, low oral bioavailability. N-methylation of leucine residues can enhance a peptide's lipophilicity and reduce its hydrogen bonding capacity, both of which can favor passive diffusion across cell membranes.

Quantitative Data on Oral Bioavailability

| Compound | N-Methyl-Leucine Position | Oral Bioavailability (F%) in Mice |

| Peptidomimetic 3CLpro inhibitor (1a) | P2 | 22.80 |

| Peptidomimetic 3CLpro inhibitor (2b) | P2 | 23.09 |

Table 2: Oral bioavailability of peptidomimetic SARS-CoV-2 3CL protease inhibitors containing N-methyl-l-leucine.[2]

Experimental Protocol: Caco-2 Cell Permeability Assay

The Caco-2 cell monolayer is a widely used in vitro model to predict the intestinal permeability of drug candidates.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS)

-

Test compound (N-methylated leucine derivative)

-

LC-MS/MS system for analysis

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated and polarized monolayer.

-

Wash the cell monolayers with pre-warmed HBSS.

-

Add the test compound to the apical (A) side of the monolayer (for A-to-B transport) or the basolateral (B) side (for B-to-A transport).

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver compartment (B for A-to-B, A for B-to-A).

-

Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

Impact on Signaling Pathways

Leucine itself is a well-known activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which plays a central role in cell growth, proliferation, and protein synthesis. The introduction of an N-methyl group on leucine can modulate its interaction with components of this pathway. For instance, N-acetylleucine amide, a derivative of L-leucine, has been shown to inhibit amino acid-mTOR signaling, leading to G1 cell cycle arrest in Jurkat cells, suggesting it can act as a rapamycin-like agent.[3]

Prolonged deprivation of leucine can lead to a reactivation of mTORC1 that is dependent on the PI3K/Akt signaling pathway, highlighting a crosstalk between these two crucial cellular signaling networks.[4][5] While leucine is known to primarily signal through the mTOR pathway and not significantly affect the MAPK pathway, the specific effects of N-methylated leucine derivatives on these and other signaling pathways remain an active area of research.[6][7]

Case Study: N-Methyl-Leucine in a SARS-CoV-2 3CL Protease Inhibitor

A recent study on the development of peptidomimetic inhibitors for the SARS-CoV-2 3CL protease (3CLpro) provides a compelling example of the successful application of an N-methylated leucine derivative.[2] In this work, a series of inhibitors were synthesized based on the structure of nirmatrelvir. Two compounds, 1a and 2b , which incorporate an N-methyl-l-leucine at the P2 position, demonstrated potent inhibitory activity against 3CLpro and significant antiviral efficacy.

Quantitative Biological Data for 3CLpro Inhibitors

| Compound | 3CLpro IC50 (nM) | Antiviral EC50 (nM) |

| 1a | 18.06 | 313.0 |

| 2b | 22.42 | 170.2 |

Table 3: In vitro activity of N-methyl-l-leucine containing SARS-CoV-2 3CLpro inhibitors.[2]

These findings underscore the potential of N-methylated leucine derivatives in the design of potent and bioavailable therapeutic agents.

Conclusion

The incorporation of N-methylated leucine derivatives into peptides offers a versatile and effective strategy to overcome many of the challenges associated with peptide-based drug development. The enhanced proteolytic stability, improved cell permeability, and potential for modulating receptor affinity make these modified amino acids valuable tools for medicinal chemists. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in their efforts to design and develop the next generation of peptide therapeutics with improved pharmacological profiles. Further investigation into the specific effects of N-methyl-leucine on a broader range of biological targets and signaling pathways will undoubtedly uncover new therapeutic opportunities.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Prolonged deprivation of arginine or leucine induces PI3K/Akt-dependent reactivation of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prolonged deprivation of arginine or leucine induces PI3K/Akt-dependent reactivation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of N-Methylation in Enhancing Peptide Therapeutics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hampered by their inherent pharmacological weaknesses, including poor metabolic stability, low membrane permeability, and conformational flexibility leading to reduced receptor affinity. A key chemical modification strategy to overcome these limitations is N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone. This modification can profoundly alter the physicochemical properties of a peptide, paving the way for the development of more potent and bioavailable peptide-based drugs. This guide provides a comprehensive overview of the multifaceted role of N-methylation, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Principles of N-Methylation and its Impact on Peptide Properties

N-methylation introduces a methyl group to the amide nitrogen of the peptide backbone, a seemingly minor alteration that brings about significant structural and functional changes.[1] This modification imparts steric hindrance and removes a hydrogen bond donor, which collectively influences the peptide's conformation, stability, and interactions with biological systems.[1]

Conformational Control and Rigidity

The introduction of a methyl group on the amide nitrogen restricts the rotation around the C-N bond of the peptide backbone. This steric hindrance limits the available conformational space, often leading to a more rigid and well-defined three-dimensional structure.[1] This can be advantageous in drug design, as it can lock the peptide into its bioactive conformation, the specific shape required for optimal interaction with its biological target. Furthermore, N-methylation can induce a preference for a cis amide bond conformation, which can be crucial for emulating the structure of natural cyclic peptides and inducing β-turn motifs beneficial for cell permeability.

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the enhanced resistance to enzymatic degradation.[1][2] Proteases, the enzymes responsible for breaking down peptides, often recognize and bind to the peptide backbone through hydrogen bonding. By replacing an amide hydrogen with a methyl group, N-methylation disrupts these crucial interactions, sterically hindering the approach of proteases and thereby increasing the peptide's half-life in biological fluids like plasma and intestinal homogenates.[1][2]

Improved Membrane Permeability and Oral Bioavailability

N-methylation significantly impacts a peptide's ability to cross biological membranes, a critical factor for oral bioavailability. The removal of a hydrogen bond donor reduces the peptide's polarity and desolvation penalty upon entering the lipophilic core of the cell membrane.[1][3] This increased lipophilicity, coupled with the potential to adopt conformations that shield polar groups through intramolecular hydrogen bonding, facilitates passive diffusion across the intestinal epithelium.[3][4]

Modulation of Receptor Affinity and Selectivity

The conformational rigidity imparted by N-methylation can have a profound effect on a peptide's binding affinity and selectivity for its target receptor.[5] By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced, potentially leading to a significant increase in affinity. Conversely, if the induced conformation is not optimal for binding, a decrease in affinity can occur. This sensitivity to conformational changes allows for the fine-tuning of receptor subtype selectivity, a crucial aspect in minimizing off-target effects.

Quantitative Impact of N-Methylation on Peptide Properties

The following tables summarize the quantitative effects of N-methylation on key peptide properties, drawing from various studies. It is important to note that the impact of N-methylation is highly dependent on the specific peptide sequence and the position of the modification.

Table 1: Effect of N-Methylation on Proteolytic Stability

| Peptide/Analog | Modification | System | Half-life (t½) | Fold Improvement | Reference |

| Model Peptide | Non-methylated | Human Plasma | >360 min | - | [6] |

| Model Peptide | N-methylated | Human Plasma | >360 min | No significant change | [6] |

| Destruxin B | N-methylated | Not specified | - | - | [7] |

| Desmethyldestruxin B | Non-methylated analog of Destruxin B | Not specified | - | - | [7] |

Note: In some cases, cyclization and the presence of D-amino acids already confer high stability, making the additional effect of N-methylation on stability less pronounced in plasma stability assays.

Table 2: Effect of N-Methylation on Membrane Permeability

| Peptide/Analog | Modification | Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |

| Cyclic Hexapeptide (Parent) | Non-methylated | PAMPA | Low (not specified) | [6] |

| Cyclic Hexapeptide (Analog) | Tri-N-methylated | PAMPA | High (not specified) | [6] |

| Destruxin B | N-methylated | PAMPA | Moderate (logPe -5.29) | [7] |

| Desmethyldestruxin B | Non-methylated analog of Destruxin B | PAMPA | Low (logPe -6.67) | [7] |

Table 3: Effect of N-Methylation on Receptor Binding Affinity

| Peptide/Analog | Target | Modification | Binding Affinity (IC₅₀ or Kᵢ) | Reference |

| Somatostatin Antagonist (Parent) | sst2 Receptor | Non-methylated | - | [8] |

| Somatostatin Antagonist (Analog 5) | sst2 Receptor | N-methylated at Lys(9) | 0.73 nM (inhibitory potency) | [8] |

| Somatostatin Antagonist (Analog 5) | sst5 Receptor | N-methylated at Lys(9) | 5.98 nM | [8] |

| Cyclic Enkephalin Analog (Parent) | μ Opioid Receptor | Non-methylated | Subnanomolar | |

| Cyclic Enkephalin Analog (Compound 1) | μ Opioid Receptor | N-methylated at Phe⁴ | Subnanomolar | |

| Cyclic Enkephalin Analog (Compound 5) | μ Opioid Receptor | Di-N-methylated | Subnanomolar |

Table 4: Effect of N-Methylation on Oral Bioavailability

| Peptide/Analog | Modification | Species | Oral Bioavailability (F%) | Reference |

| Tri-N-methylated Veber-Hirschmann peptide analog | Tri-N-methylated | Rat | 10% | |

| Cyclic Hexapeptide | Tri-N-methylated | Rat | 28% | [6] |

Experimental Protocols for Evaluating N-Methylated Peptides

This section provides detailed methodologies for key experiments used to characterize the properties of N-methylated peptides.

Solid-Phase Synthesis of N-Methylated Peptides

Objective: To synthesize N-methylated peptide analogs for subsequent biological evaluation.

Methodology: On-resin N-methylation is a common strategy integrated into solid-phase peptide synthesis (SPPS). A widely used method involves a three-step procedure on the resin-bound peptide:

-

Sulfonylation: The free N-terminal amine is protected with an o-nitrobenzenesulfonyl (o-NBS) group.

-

Reagents: o-nitrobenzenesulfonyl chloride (o-NBS-Cl), collidine or diisopropylethylamine (DIEA), in N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

-

Procedure: The resin is swelled in the solvent, followed by the addition of the base and o-NBS-Cl. The reaction is typically carried out at room temperature for 1-2 hours.

-

-

Methylation: The sulfonamide proton is deprotonated with a base, and the resulting anion is alkylated with a methylating agent.

-

Reagents: 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or other non-nucleophilic base, methyl p-nitrobenzenesulfonate or dimethyl sulfate, in DMF.

-

Procedure: The resin is treated with the base to deprotonate the sulfonamide, followed by the addition of the methylating agent. The reaction is monitored for completion.

-

-

Desulfonylation: The o-NBS protecting group is removed to liberate the N-methylated amine, allowing for the coupling of the next amino acid.

-

Reagents: 2-mercaptoethanol, DBU in DMF.

-

Procedure: The resin is treated with the cleavage cocktail until the o-NBS group is completely removed.

-

Coupling of the subsequent amino acid onto the N-methylated residue can be challenging due to steric hindrance. Specialized coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often required to achieve high coupling efficiencies.

In Vitro Proteolytic Stability Assay

Objective: To assess the resistance of N-methylated peptides to enzymatic degradation.

Methodology:

-

Preparation of Biological Matrix: Human plasma, serum, or intestinal homogenates are commonly used. The protein concentration of the matrix is determined.

-

Incubation: The peptide is incubated in the biological matrix at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Reaction Quenching and Protein Precipitation: The enzymatic reaction is stopped by adding a quenching solution, typically an organic solvent like acetonitrile (B52724) or methanol, often containing an internal standard. This step also serves to precipitate the proteins from the matrix.

-

Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant containing the peptide is collected.

-

Analysis: The concentration of the remaining intact peptide in the supernatant is quantified using a suitable analytical method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The percentage of the remaining peptide is plotted against time, and the half-life (t½) is calculated by fitting the data to a first-order decay model.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To evaluate the passive membrane permeability of N-methylated peptides.

Methodology:

-

Plate Preparation: A 96-well filter plate (donor plate) with a hydrophobic PVDF membrane is coated with an artificial membrane solution (e.g., 10% lecithin (B1663433) in dodecane). A 96-well acceptor plate is filled with buffer.

-

Compound Addition: The test peptide is dissolved in a suitable buffer and added to the donor plate wells.

-

Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich". The assembly is incubated at room temperature for a defined period (e.g., 4-16 hours) to allow the peptide to diffuse from the donor to the acceptor chamber.

-

Quantification: After incubation, the concentrations of the peptide in both the donor and acceptor wells are determined using LC-MS or another suitable analytical method.

-

Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation: Papp = (VA / (Area * time)) * -ln(1 - [drug]acceptor / [drug]equilibrium) where VA is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, [drug]acceptor is the drug concentration in the acceptor well, and [drug]equilibrium is the theoretical equilibrium concentration.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of N-methylated peptides using a cell-based model that can account for both passive and active transport mechanisms.

Methodology:

-

Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow them to differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

-

Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and by checking the permeability of a paracellular marker like Lucifer yellow.

-

Permeability Assay: The assay is performed in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess both absorption and efflux.

-

The peptide solution is added to the donor chamber (apical or basolateral).

-

The plates are incubated at 37°C.

-

Samples are collected from the receiver chamber at specific time points.

-

-

Analysis: The concentration of the peptide in the collected samples is quantified by LC-MS.

-

Calculation of Apparent Permeability (Papp): The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

-

Efflux Ratio Calculation: The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER significantly greater than 1 suggests that the peptide is a substrate for an efflux transporter.

Receptor Binding Assay

Objective: To determine the affinity of N-methylated peptides for their target receptor.

Methodology: A competitive binding assay is commonly employed.

-

Preparation: A source of the target receptor is prepared (e.g., cell membranes from cells overexpressing the receptor). A radiolabeled or fluorescently labeled ligand with known high affinity for the receptor is used.

-

Competition: A constant concentration of the labeled ligand and the receptor preparation are incubated with varying concentrations of the unlabeled test peptide (the N-methylated analog).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound ligand is then separated from the unbound ligand (e.g., by filtration).

-

Quantification: The amount of bound labeled ligand is quantified (e.g., by scintillation counting for radioligands or fluorescence measurement).

-

Data Analysis: A competition curve is generated by plotting the percentage of bound labeled ligand against the concentration of the unlabeled test peptide. The IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand) is determined from this curve. The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conformational Analysis by NMR Spectroscopy

Objective: To determine the three-dimensional structure and conformational dynamics of N-methylated peptides in solution.

Methodology:

-

Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O mixture or an organic solvent like DMSO-d₆).

-

NMR Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. Key experiments include:

-

¹H NMR: Provides initial information about the number and type of protons.

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within an amino acid residue).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing crucial distance constraints for structure calculation. This is particularly important for identifying inter-residue contacts and defining the peptide's fold.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens, aiding in resonance assignment.

-

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the peptide sequence.

-

Structural Restraint Generation: NOE cross-peaks are converted into upper distance limits between protons. Coupling constants can be used to derive dihedral angle restraints.

-

Structure Calculation and Refinement: The experimental restraints are used in molecular dynamics or distance geometry algorithms to calculate an ensemble of 3D structures that are consistent with the NMR data.

Visualizing Key Processes and Pathways

Experimental Workflow for N-Methylated Peptide Drug Discovery

The following diagram illustrates a typical workflow for the design and evaluation of N-methylated peptides in a drug discovery context.

References

- 1. Comparison of the properties of the CsA analogs monoacetyl CyC (o-acetyl-threonine2 cyclosporin) and methyl-alanyl CsA (N-methyl-L-alanyl6 cyclosporin); monoacetyl cyclosporin is immunosuppressive without binding to cyclophilin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclosporin A and its nonimmunosuppressive analogue N-Me-Val-4-cyclosporin A mitigate glucose/oxygen deprivation-induced damage to rat cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the properties of the CsA analogs monoacetyl CyC (o-acetyl-threonine2 cyclosporin) and methyl-alanyl CsA (N-methyl-L-alanyl6 cyclosporin); monoacetyl cyclosporin is immunosuppressive without binding to cyclophilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beyond cyclosporine A: conformation-dependent passive membrane permeabilities of cyclic peptide natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]

Methodological & Application

Application Notes and Protocols for Boc-N-Me-Leu-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance their therapeutic properties. N-methylation can significantly increase metabolic stability by conferring resistance to proteolytic degradation, improve membrane permeability, and modulate conformation to enhance binding affinity and selectivity for biological targets. Boc-N-Me-Leu-OH, a protected form of N-methylated leucine, is a key building block in the synthesis of such modified peptides.

However, the solid-phase peptide synthesis (SPPS) of peptides containing N-methylated amino acids presents unique challenges. The steric hindrance caused by the N-methyl group can lead to slower and less efficient coupling reactions, resulting in lower yields and the formation of deletion sequences. This document provides detailed application notes and optimized protocols for the successful incorporation of Boc-N-Me-Leu-OH in SPPS, addressing these challenges to ensure high coupling efficiency and final peptide purity.

Key Considerations for Incorporating Boc-N-Me-Leu-OH in SPPS

-

Steric Hindrance: The secondary amine of N-methylated amino acids is sterically hindered, making the formation of the peptide bond more difficult compared to primary amines. This necessitates the use of more potent coupling reagents and potentially longer reaction times or double coupling cycles.

-

Coupling Reagent Selection: Standard coupling reagents like DCC/HOBt are often inefficient for N-methylated amino acids. More potent activating agents such as phosphonium (B103445) salts (PyAOP, PyBOP) or aminium/uronium salts (HATU, HBTU) are recommended to achieve high coupling yields.[1][2]

-

Reaction Monitoring: The widely used Kaiser test for monitoring the presence of free primary amines is not effective for N-methylated amino acids. Alternative qualitative tests, such as the isatin (B1672199) test or the bromophenol blue test, are required to monitor the completion of the coupling reaction.

-

Cleavage Conditions: Peptides rich in N-methylated amino acids can be susceptible to side reactions during the final cleavage from the resin, such as fragmentation between consecutive N-methylated residues.[1] The duration and conditions of the cleavage step should be carefully optimized.

Data Presentation

Table 1: Representative Quantitative Data for SPPS of a Peptide Containing Boc-N-Me-Leu-OH

The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptide incorporating a Boc-N-Me-Leu-OH residue. These values are illustrative and can vary based on the specific peptide sequence, resin, and instrumentation used.

| Parameter | Value | Notes |

| Resin Substitution | 0.4 - 0.8 mmol/g | Merrifield or PAM resins are commonly used for Boc-SPPS. |

| Coupling Efficiency (Standard Amino Acids) | >99% | Monitored by the Kaiser test. |

| Coupling Efficiency (Boc-N-Me-Leu-OH) | ~95-99% | May require double coupling or optimized reagents. Monitored by the isatin or bromophenol blue test. |

| Overall Crude Peptide Yield | 50 - 75% | Dependent on peptide length and sequence complexity. |

| Crude Peptide Purity (by HPLC) | 40 - 60% | Purification is typically required to remove deletion and truncated sequences. |

| Final Purified Peptide Yield | 15 - 35% | Post-purification yield. |

Table 2: Comparison of Coupling Reagents for N-Methylated Amino Acids

The choice of coupling reagent is critical for the successful incorporation of sterically hindered N-methylated amino acids like Boc-N-Me-Leu-OH. The following table provides a comparison of commonly used reagents.

| Reagent | Reagent Type | Advantages | Considerations |

| PyAOP/PyBOP | Phosphonium Salt | Among the most effective reagents for coupling N-methylated amino acids, particularly for N-Me to N-Me couplings.[1] | By-products can sometimes be challenging to remove completely. |

| HATU | Aminium/Uronium Salt | Highly reactive, excellent for hindered couplings, and generally leads to low racemization.[3] | Higher cost compared to other reagents. Can lead to guanidinylation of the N-terminal amine as a side reaction. |

| HBTU/TBTU | Aminium/Uronium Salt | Efficient and widely used reagents, but generally less effective than HATU for highly hindered couplings. | Can also cause guanidinylation of the N-terminal amine. |

| DIC/HOBt | Carbodiimide | Cost-effective and commonly used for standard amino acid couplings. | Generally inefficient for sterically hindered N-methylated amino acids, leading to low yields and incomplete reactions. |

Experimental Protocols

Protocol 1: Manual Boc-SPPS Incorporating Boc-N-Me-Leu-OH

This protocol details the manual solid-phase synthesis of a peptide incorporating Boc-N-Me-Leu-OH on a Merrifield resin.

1. Resin Swelling:

-

Swell the Merrifield resin in Dichloromethane (DCM) for 1-2 hours, followed by washing with N,N-Dimethylformamide (DMF).

2. Boc Deprotection:

-

Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).

-

Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for 30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DMF (3x).

3. Neutralization:

-

Treat the resin with a 10% solution of N,N-Diisopropylethylamine (DIEA) in DMF for 5 minutes. Repeat this step.

-

Wash the resin with DMF (5x).

4. Coupling of Standard Boc-Amino Acids:

-

In a separate vial, dissolve the Boc-amino acid (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in DMF.

-

Add DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using the Kaiser test. If the test is positive (blue color), indicating incomplete coupling, repeat the coupling step.

5. Coupling of Boc-N-Me-Leu-OH:

-

In a separate vial, dissolve Boc-N-Me-Leu-OH (3 equivalents), PyAOP (3 equivalents), and HOAt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Monitor the coupling reaction using the isatin test (a blue-green color indicates a free secondary amine). If the test is positive, a second coupling is recommended.

6. Capping (Optional):

-

If the coupling remains incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion sequences.

-

Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.

7. Final Cleavage and Deprotection:

-

After the final coupling and deprotection steps, wash the resin thoroughly with DMF and DCM, and dry it under vacuum.

-

Perform the cleavage using anhydrous Hydrogen Fluoride (HF) with a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% anisole) at 0°C for 1-2 hours in a specialized HF cleavage apparatus.

-

Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

-

Wash the precipitated peptide several times with cold diethyl ether and dry under vacuum.

8. Purification and Analysis:

-

Dissolve the crude peptide in a suitable aqueous buffer.

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.

Mandatory Visualization

Caption: General experimental workflow for Boc-SPPS incorporating N-methylated amino acids.

Application Example: Cyclosporin (B1163) A and the Calcineurin-NFAT Signaling Pathway

Cyclosporin A is a potent immunosuppressive drug that is a cyclic peptide containing several N-methylated amino acids, including N-methyl-leucine. Its mechanism of action involves the inhibition of the calcineurin-NFAT signaling pathway, which is crucial for T-cell activation.[4][5]

Upon T-cell activation, intracellular calcium levels rise, leading to the activation of the phosphatase calcineurin.[6][7] Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[8][9] Dephosphorylated NFAT then translocates to the nucleus, where it activates the transcription of genes encoding cytokines, such as Interleukin-2 (IL-2), which are essential for the proliferation and activation of T-cells.[4][10]

Cyclosporin A, by binding to cyclophilin, forms a complex that inhibits the phosphatase activity of calcineurin.[4][11] This prevents the dephosphorylation and nuclear translocation of NFAT, thereby blocking the production of IL-2 and suppressing the immune response.[4][10]

Caption: The Calcineurin-NFAT signaling pathway and the inhibitory action of Cyclosporin A.

References

- 1. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gosset.ai [gosset.ai]

- 7. researchgate.net [researchgate.net]

- 8. SnapShot: Ca2+-Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

Application Notes and Protocols for Boc-N-Me-Leu-OH Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated amino acids are crucial building blocks in modern peptide chemistry, imparting enhanced proteolytic stability, increased membrane permeability, and conformational rigidity to synthetic peptides. Boc-N-Me-Leu-OH, a tert-butyloxycarbonyl-protected N-methyl-L-leucine, is a frequently utilized derivative for introducing N-methyl-leucine into peptide sequences. However, the steric hindrance posed by the N-methyl group presents a significant challenge during peptide coupling, often leading to incomplete reactions and low yields.

These application notes provide a comprehensive guide to effective coupling protocols for Boc-N-Me-Leu-OH, including a comparison of common coupling reagents, detailed experimental procedures, and troubleshooting strategies. Additionally, the mechanism of action of Cyclosporin A, a prominent therapeutic peptide containing N-methyl-leucine, is detailed to illustrate the biological significance of incorporating this modified amino acid.

Data Presentation: Comparison of Coupling Reagent Efficiency

The choice of coupling reagent is critical for achieving high yields and purity when incorporating sterically hindered amino acids like Boc-N-Me-Leu-OH. The following tables summarize the performance of various coupling reagents in the synthesis of peptides containing N-methylated amino acids and other challenging sequences.

Table 1: Comparison of Coupling Reagents for the Synthesis of a Peptide Containing Two N-Methyl-Leucine Residues (H-Tyr-MeLeu-MeLeu-Phe-Leu-NH2)

| Coupling Reagent | % Composition of Desired Product (YMeLMeLFL) | % Composition of Deletion Product (MeLFL) | % Composition of Double Deletion Product (YMeLFL) |

| PyBOP® | 5 | 60 | 31 |

| HBTU | 15 | 35 | 45 |

| TBTU | 18 | 32 | 43 |

| HATU | 45 | 15 | 30 |

Data adapted from a study where the last two residues were coupled for only 5 minutes to highlight differences in reagent efficiencies.[1]

Table 2: General Performance Comparison of Common Coupling Reagents for Difficult Peptide Couplings

| Coupling Reagent | Typical Yield | Racemization | Key Advantages & Disadvantages |

| HATU | >90% | Very Low | Advantages: High reactivity, low racemization rates, particularly effective for sterically hindered amino acids.[2][3] Disadvantages: Higher cost. Can cause guanidinylation of the N-terminal amine if used in excess.[2] |

| PyAOP | High | Low | Advantages: As effective as HATU, especially for N-methyl amino acids, without the risk of guanidinylation.[4][5] |